1-Ethenyl-4-[2-(methanesulfinyl)ethyl]benzene
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Overview
Description
1-Ethenyl-4-[2-(methanesulfinyl)ethyl]benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of an ethenyl group and a methanesulfinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-4-[2-(methanesulfinyl)ethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and reagents that introduce the ethenyl and methanesulfinyl groups.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-4-[2-(methanesulfinyl)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the methanesulfinyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .
Scientific Research Applications
1-Ethenyl-4-[2-(methanesulfinyl)ethyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Ethenyl-4-[2-(methanesulfinyl)ethyl]benzene involves its interaction with molecular targets and pathways within a system. The ethenyl group can participate in various chemical reactions, while the methanesulfinyl group can influence the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Styrene: Similar to 1-Ethenyl-4-[2-(methanesulfinyl)ethyl]benzene, styrene contains an ethenyl group attached to a benzene ring but lacks the methanesulfinyl group.
Ethylbenzene: This compound has an ethyl group attached to the benzene ring instead of an ethenyl group.
Uniqueness: this compound is unique due to the presence of both the ethenyl and methanesulfinyl groups, which confer distinct chemical properties and reactivity compared to other benzene derivatives .
Properties
CAS No. |
61987-24-4 |
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Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-ethenyl-4-(2-methylsulfinylethyl)benzene |
InChI |
InChI=1S/C11H14OS/c1-3-10-4-6-11(7-5-10)8-9-13(2)12/h3-7H,1,8-9H2,2H3 |
InChI Key |
QZMFZAFAUXOBOS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
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